molecular formula C19H20N2O2 B2928962 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide CAS No. 898423-69-3

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide

Cat. No. B2928962
CAS RN: 898423-69-3
M. Wt: 308.381
InChI Key: BEPJOKCVJUTMGC-UHFFFAOYSA-N
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Description

The compound N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide and N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxybenzamide are related to the compound you mentioned. They are used in scientific research due to their unique structure and properties .


Molecular Structure Analysis

The molecular structure of related compounds like [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate and Ethyl 3-[4-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)methylamino]-2-fluorophenyl]propanoate have been analyzed. They contain multiple bonds, aromatic bonds, and various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide and N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide have been analyzed. Information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes can be found .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure is conducive to reactions that form new rings, particularly those containing nitrogen, which are prevalent in many pharmaceuticals .

Anticancer Agent Development

Derivatives of this compound have been explored for their potential as anticancer agents. The quinoline moiety, in particular, is a common feature in many compounds with anticancer activity .

Biological Activity Studies

The biological activities of quinolones, such as antibacterial, antifungal, and antiviral properties, make them valuable in drug research and development. This compound’s derivatives could be used to study these activities in various biological assays .

Immunostimulant Research

Compounds with a similar structure have been investigated for their immunostimulant properties. They could potentially enhance the immune response in conditions like viral infections, cancer, and autoimmune diseases .

Pharmacological Research

The compound can be used in pharmacological research to develop new drugs. Its structural features are beneficial for creating molecules that interact with various biological targets .

Chemical Biology Probes

As a chemical biology probe, this compound could help in understanding biological processes at the molecular level. It can be used to label or modify biological molecules, aiding in the study of their function and interaction .

Material Science Applications

The compound’s derivatives could be utilized in material science, particularly in the development of organic electronic materials due to their conductive properties .

Neurological Disorder Treatment Research

Research into treatments for neurological disorders could benefit from this compound. Its derivatives may impact neurotransmitter systems, which are often targeted in the treatment of these disorders .

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-5-7-16(8-6-13)19(23)20-17-10-9-15-4-3-11-21(14(2)22)18(15)12-17/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPJOKCVJUTMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide

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